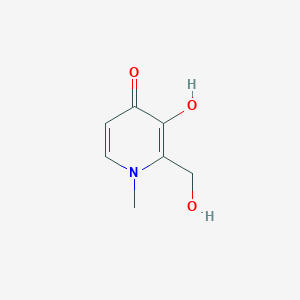
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, also known as deferiprone, is a synthetic iron chelator. It is used to treat iron overload in conditions such as thalassemia and other rare genetic anemias. Deferiprone is also being studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
Deferiprone works by chelating iron in the body. Iron is an essential nutrient for the body, but excess iron can lead to oxidative stress and damage to tissues and organs. Deferiprone binds to excess iron in the body and allows it to be excreted. This helps to prevent the damage caused by excess iron.
Effets Biochimiques Et Physiologiques
Deferiprone has been shown to be effective in reducing iron overload in conditions such as thalassemia and other rare genetic anemias. It has also been shown to have potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Deferiprone has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
Deferiprone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable, which makes it easy to handle and store. However, 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has a short half-life, which means that it may need to be administered frequently in experiments.
Orientations Futures
There are several future directions for research on 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one. One area of research is the potential therapeutic applications of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new iron chelators that are more effective than 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one. Additionally, there is a need for more research on the long-term safety and efficacy of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one.
Méthodes De Synthèse
Deferiprone is synthesized by reacting 3-hydroxypyridin-4-one with formaldehyde and hydrogen cyanide in the presence of a base. The resulting product is then treated with methyl iodide to yield 3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one.
Applications De Recherche Scientifique
Deferiprone has been extensively studied for its use in treating iron overload in conditions such as thalassemia and other rare genetic anemias. It works by binding to excess iron in the body and allowing it to be excreted. Deferiprone has also been studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
171369-52-1 |
|---|---|
Nom du produit |
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one |
InChI |
InChI=1S/C7H9NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-3,9,11H,4H2,1H3 |
Clé InChI |
USQKJVRETHWJNS-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=O)C(=C1CO)O |
SMILES canonique |
CN1C=CC(=O)C(=C1CO)O |
Synonymes |
4(1H)-Pyridinone, 3-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



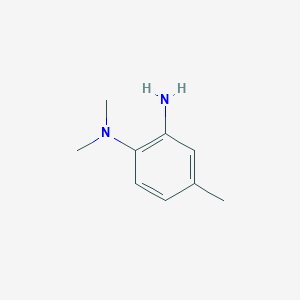
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
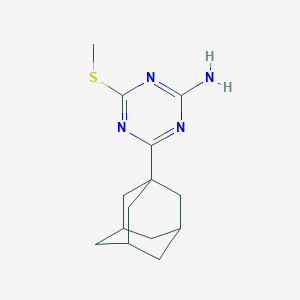
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
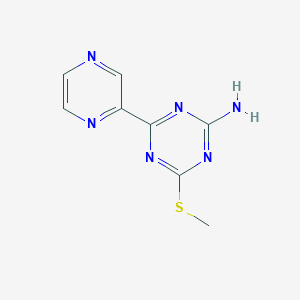
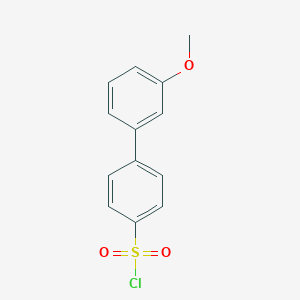

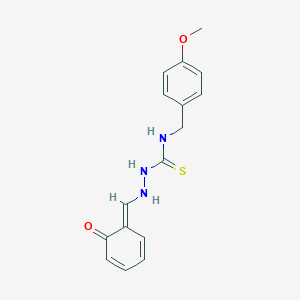
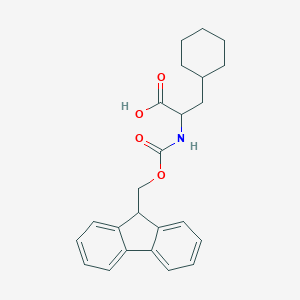
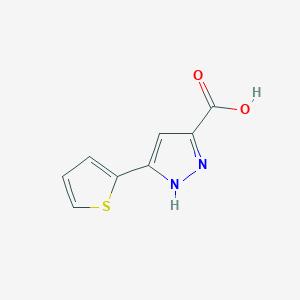

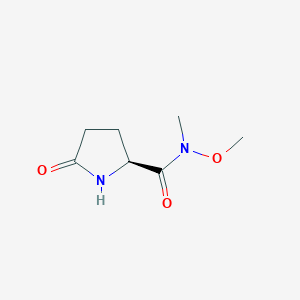
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)
